1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-12(2)15(9-11)19-17(21)20-16-10-18-14-6-4-3-5-13(14)16/h3-10,18H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFSSQDHNZZCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2,5-dimethylaniline with isocyanate derivatives of indole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in Aryl-Urea Derivatives
Urea derivatives with substituted phenyl and heteroaryl groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Cyanophenyl (e.g., 6l, 6m) increases polarity and may improve solubility in polar solvents .
- Lipophilic Groups : Trifluoromethyl (6m) and dimethylphenyl (target compound) enhance membrane permeability but may reduce aqueous solubility .
- Indole vs. Phenyl : The indol-3-yl group in the target compound provides a planar aromatic system for protein binding, contrasting with simpler phenyl analogs .
Comparison with Kinase Inhibitors (Non-Urea Structures)
While urea derivatives often target kinases, bisindolylmaleimides like GF 109203X hydrochloride (a protein kinase C inhibitor) offer a structural contrast:
Biological Activity
1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea is a compound that belongs to the class of substituted ureas, which are recognized for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The compound features a urea functional group linked to a 2,5-dimethylphenyl moiety and an indole derivative. The structural configuration allows for potential interactions with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies indicate that it may inhibit specific enzymes linked to cell proliferation, suggesting potential anticancer properties. The exact molecular targets and pathways involved remain an area for further investigation.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The mechanism may involve the inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. This suggests potential applications in treating infectious diseases.
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Studies have indicated that it may reduce inflammation markers in vitro, which could be beneficial in treating chronic inflammatory conditions.
Research Findings and Case Studies
Recent studies have explored the biological profile of this compound through various experimental approaches:
| Study | Findings |
|---|---|
| Anticancer Study | Demonstrated IC50 values indicating significant inhibition of cancer cell proliferation (e.g., breast and lung cancer cell lines). |
| Antimicrobial Testing | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Inflammation Model | Reduced levels of pro-inflammatory cytokines in treated cell cultures compared to controls. |
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea | Lacks a methoxy group | Exhibits lower anticancer efficacy |
| 1-(2-methoxyphenyl)-3-(1H-indol-3-yl)urea | Contains a methoxy group | Enhanced solubility but reduced potency |
| 1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)urea | Different methyl substitution pattern | Varies in both antimicrobial and anticancer activities |
Q & A
Q. What are the established synthetic routes for 1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with indole derivatization, followed by introduction of the 2,5-dimethylphenyl group via Ullmann coupling or nucleophilic substitution. The urea linkage is formed using carbodiimide-mediated coupling between an amine and an isocyanate. Key optimization steps include:
- Catalyst selection : Use of HOBt/DCC for efficient urea bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical Parameter : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) to avoid side products like thiourea analogs .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Key signals include the indole NH proton (δ 10.2–10.8 ppm) and urea NH groups (δ 6.8–7.2 ppm). Aromatic protons from the dimethylphenyl group appear as two singlets (δ 2.2–2.4 ppm for methyl groups) .
- X-ray crystallography : SHELX programs refine crystal structures to confirm bond angles and torsion angles. For example, the urea C=O bond length typically measures 1.22–1.24 Å .
- Mass spectrometry : ESI-MS ([M+H]+) confirms molecular weight (e.g., m/z 308.2 for C17H17N3O) .
Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to reference compounds like 5-fluorouracil .
- Receptor binding : Radioligand displacement assays (e.g., serotonin receptors) using tritiated ligands to measure Ki values .
- Solubility : Use PBS (pH 7.4) with <0.1% DMSO to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Methodological Answer :
- Systematic substitution : Compare analogs with varying substituents on the phenyl ring (e.g., 3-chloro vs. 4-methyl) using standardized assays. For example:
| Substituent Position | IC50 (μM) | Target Affinity (Ki, nM) |
|---|---|---|
| 2,5-Dimethyl (parent) | 12.3 | 450 |
| 3-Chloro-4-methyl | 8.7 | 320 |
| 4-Methoxy | 25.1 | 620 |
| Data adapted from similar urea derivatives |
- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with activity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line passage number, serum concentration) .
- Orthogonal assays : Validate cytotoxicity findings with apoptosis markers (Annexin V/PI staining) and caspase-3 activation .
- Structural verification : Confirm compound identity via LC-MS in conflicting studies to rule out degradation products .
Q. How can computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors. Key residues (e.g., Asp155 in 5-HT2A) form hydrogen bonds with the urea carbonyl .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2.0 Å indicates stable ligand-receptor complexes .
Q. What experimental approaches address challenges in regioselective synthesis of the indole moiety?
- Methodological Answer :
- Directed C–H activation : Use Pd(OAc)2 with directing groups (e.g., pyridine) to selectively functionalize the indole C3 position .
- Protecting groups : Employ Boc protection for the indole NH during alkylation steps to prevent side reactions .
Data Analysis & Technical Challenges
Q. What analytical techniques characterize stability under physiological conditions?
- Methodological Answer :
- HPLC stability studies : Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours. Degradation products (e.g., hydrolyzed urea) elute earlier (retention time ~5.2 min vs. 8.1 min for parent) .
- Mass spectrometry : Identify oxidation products (m/z +16 for indole ring oxidation) .
Q. How can target engagement be validated in cellular assays?
- Methodological Answer :
- CRISPR knockdown : Silence putative targets (e.g., HDACs) and measure loss of compound efficacy .
- Fluorescent probes : Conjugate BODIPY to the urea moiety for live-cell imaging; colocalization with mitochondria confirmed via Pearson’s coefficient >0.7 .
Q. How to interpret crystallographic data with potential disorder in the dimethylphenyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
